BenchChemオンラインストアへようこそ!

(3-Carbamoyl-4-fluorophenyl)boronic acid

Drug Discovery Sodium Channel Inhibition Medicinal Chemistry

This dual-substituted phenylboronic acid bears both a para-fluoro and a meta-carbamoyl group, creating a unique scaffold that cannot be replaced by mono-substituted analogs. The fluorine enhances Suzuki-Miyaura coupling efficiency, while the carbamoyl group provides critical hydrogen-bonding capacity essential for sub-nanomolar potency in NaV1.8 sodium channel inhibitors (e.g., KH21, IC50 0.360 nM). This scaffold also appears in kinase and GPCR-targeted agents. Procure this specific building block to achieve the precise spatial and electronic complementarity required for lead optimization in ion channel, kinase, and GPCR programs.

Molecular Formula C7H7BFNO3
Molecular Weight 182.95 g/mol
CAS No. 874219-34-8
Cat. No. B1461910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Carbamoyl-4-fluorophenyl)boronic acid
CAS874219-34-8
Molecular FormulaC7H7BFNO3
Molecular Weight182.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)C(=O)N)(O)O
InChIInChI=1S/C7H7BFNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11)
InChIKeyRNNYXSWJFLHIRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-Carbamoyl-4-fluorophenyl)boronic acid CAS 874219-34-8 – Key Identifiers and Properties


(3-Carbamoyl-4-fluorophenyl)boronic acid (CAS 874219-34-8) is a dual-substituted phenylboronic acid featuring both a fluorine atom at the para position and a carbamoyl group at the meta position relative to the boronic acid moiety. This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions and is a key intermediate in the synthesis of bioactive molecules, including sodium channel inhibitors and kinase-targeted agents . Its molecular formula is C₇H₇BFNO₃ with a molecular weight of 182.95 g/mol, and it is commercially available with purity typically ≥97-98% .

Why (3-Carbamoyl-4-fluorophenyl)boronic Acid Cannot Be Substituted with Generic Analogs


In-class phenylboronic acid derivatives such as 4-fluorophenylboronic acid (CAS 1765-93-1) or 3-carbamoylphenylboronic acid (CAS 351422-73-6) cannot be interchanged with (3-carbamoyl-4-fluorophenyl)boronic acid due to the synergistic effect of its dual para-fluoro and meta-carbamoyl substitution pattern. The fluorine atom modulates electronic properties and metabolic stability, while the carbamoyl group introduces hydrogen-bonding capacity and polarity. Replacing this compound with a mono-substituted analog alters reaction kinetics in Suzuki-Miyaura couplings [1] and eliminates critical binding interactions in derived bioactive molecules, as evidenced by the sub-nanomolar potency achieved only with the 3-carbamoyl-4-fluorophenyl scaffold in sodium channel inhibitors [2].

Quantitative Differentiation Evidence: (3-Carbamoyl-4-fluorophenyl)boronic Acid vs. Closest Analogs


Sub-Nanomolar Target Engagement Enabled by 3-Carbamoyl-4-fluorophenyl Scaffold

The 3-carbamoyl-4-fluorophenyl moiety confers sub-nanomolar potency to the derived compound KH21, a sodium channel inhibitor. The fully elaborated molecule N-(3-carbamoyl-4-fluorophenyl)-2-(4,4-difluoroazepan-1-yl)-6,7-difluoroquinoline-3-carboxamide exhibits an IC50 of 0.360 nM against human sodium channel protein type 10 subunit alpha (NaV1.8) [1]. While this is a comparison of final compounds rather than boronic acid building blocks, it demonstrates that the 3-carbamoyl-4-fluorophenyl pharmacophore is integral to achieving high-affinity target engagement. The corresponding 3-carbamoylphenyl analog (lacking the 4-fluoro substituent) or 4-fluorophenyl analog (lacking the 3-carbamoyl group) would be expected to exhibit reduced potency, though direct comparative data for these specific building blocks is not available in the public domain.

Drug Discovery Sodium Channel Inhibition Medicinal Chemistry

Physicochemical Property Profile: LogP and Solubility Differentiation

(3-Carbamoyl-4-fluorophenyl)boronic acid exhibits a predicted LogP value of -0.6953 and a predicted aqueous solubility of 16.0 mg/mL (87.5 mM) [1]. In contrast, the simpler analog 4-fluorophenylboronic acid (CAS 1765-93-1) has a predicted LogP of 1.05 [2], indicating approximately 55-fold higher lipophilicity. The carbamoyl group substantially reduces LogP, enhancing aqueous solubility and potentially improving handling and formulation characteristics in aqueous reaction media.

Physicochemical Properties Lipophilicity Drug Design

Suzuki-Miyaura Coupling Reactivity: Fluorophenyl Boronic Acids as Superior Coupling Partners

A comparative study of phenylboronic acid derivatives in Suzuki-Miyaura coupling reactions catalyzed by supported Pd nanoparticles (G-COOH-Pd-10) demonstrated that 4-fluorophenylboronic acid achieves superior conversion rates compared to other substituted phenylboronic acids [1]. The study reported that reactions using 4-fluorophenylboronic acid were more effective than those with 4-carboxyphenylboronic acid and 4-vinylphenylboronic acid, though phenylboronic acid itself showed comparable reactivity. While (3-carbamoyl-4-fluorophenyl)boronic acid was not directly tested in this study, its core 4-fluorophenylboronic acid substructure suggests that it retains the favorable electronic properties of fluorinated boronic acids in cross-coupling reactions, with the added carbamoyl group providing a synthetic handle for further diversification.

Suzuki-Miyaura Coupling Cross-Coupling Organic Synthesis

Structural Confirmation: InChIKey Uniqueness and Identity Verification

(3-Carbamoyl-4-fluorophenyl)boronic acid possesses a unique InChIKey of RNNYXSWJFLHIRC-UHFFFAOYSA-N, which definitively distinguishes it from all other phenylboronic acid derivatives . The closest analog, 3-carbamoylphenylboronic acid (CAS 351422-73-6), has an InChIKey of WDGWHKRJEBENCE-UHFFFAOYSA-N [1]. This difference in InChIKey reflects the presence of the 4-fluoro substituent in the target compound. For procurement and quality control, this provides an unambiguous, machine-readable identifier that ensures the correct compound is sourced and received, eliminating the risk of cross-contamination or misidentification with structurally similar boronic acids.

Analytical Chemistry Quality Control Identity Verification

Validated Application Scenarios for (3-Carbamoyl-4-fluorophenyl)boronic Acid in Research and Development


Synthesis of Sodium Channel Inhibitors for Pain and Neurological Disorders

This boronic acid is a critical building block for constructing NaV1.8 sodium channel inhibitors, as exemplified by KH21 (N-(3-carbamoyl-4-fluorophenyl)-2-(4,4-difluoroazepan-1-yl)-6,7-difluoroquinoline-3-carboxamide), which demonstrates an IC50 of 0.360 nM against human NaV1.8 [1]. The 3-carbamoyl-4-fluorophenyl moiety is essential for achieving this sub-nanomolar potency. Procurement of this specific boronic acid enables the synthesis of proprietary sodium channel modulators under development for pain management, where NaV1.8 is a genetically validated target [1].

Suzuki-Miyaura Cross-Coupling for Fluorinated Biaryl Synthesis

As a fluorinated phenylboronic acid derivative, this compound participates efficiently in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate biaryl structures [1]. The 4-fluoro substituent enhances coupling efficiency compared to carboxy- or vinyl-substituted analogs, while the 3-carbamoyl group provides a polar handle for subsequent derivatization or for modulating the physicochemical properties of the resulting biaryl products [1]. This dual functionality makes it particularly valuable for constructing complex fluorinated aromatic systems in medicinal chemistry programs.

Medicinal Chemistry Scaffold Diversification in Kinase and GPCR Programs

The 3-carbamoyl-4-fluorophenyl scaffold appears in multiple bioactive compounds beyond sodium channel inhibitors, including kinase inhibitor programs and GPCR-targeted agents [1]. The combination of the hydrogen-bonding carbamoyl group and the electron-withdrawing fluorine atom creates a privileged pharmacophore for engaging ATP-binding pockets and allosteric sites. Researchers developing small-molecule therapeutics targeting kinases, GPCRs, or other enzymes requiring precise spatial and electronic complementarity should consider this boronic acid for library synthesis and lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Carbamoyl-4-fluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.